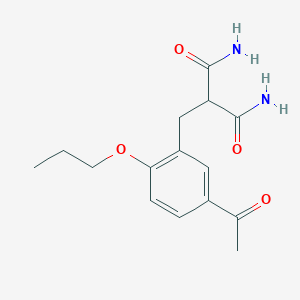![molecular formula C16H25NO B4842350 1-[4-(3-methylphenoxy)butyl]piperidine](/img/structure/B4842350.png)
1-[4-(3-methylphenoxy)butyl]piperidine
Vue d'ensemble
Description
1-[4-(3-methylphenoxy)butyl]piperidine, also known as MPBP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential as a research tool for studying the central nervous system (CNS).
Mécanisme D'action
The mechanism of action of 1-[4-(3-methylphenoxy)butyl]piperidine involves its ability to inhibit the reuptake of dopamine and serotonin by their respective transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. This compound has also been shown to bind to the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, decreased anxiety-like behavior, and enhanced cognitive function. This compound has also been shown to produce rewarding effects, which may contribute to its potential as a tool for studying addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(3-methylphenoxy)butyl]piperidine in lab experiments is its ability to selectively target dopamine and serotonin neurotransmitter systems. This allows researchers to study the specific effects of these neurotransmitters on behavior and cognition. However, one limitation of using this compound is its potential for abuse, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research involving 1-[4-(3-methylphenoxy)butyl]piperidine. One area of interest is its potential as a treatment for various neurological disorders such as depression and anxiety. Another area of research is the development of new analogs of this compound with improved pharmacological properties. Finally, there is a need for further research on the long-term effects of this compound use, particularly in relation to addiction and other adverse effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential as a research tool for studying the CNS. Its ability to selectively target dopamine and serotonin neurotransmitter systems makes it a useful tool for studying various neurological disorders. However, its potential for abuse and other adverse effects should be carefully considered when using it in research settings. Further research is needed to fully understand the pharmacological properties of this compound and its potential as a treatment for various neurological disorders.
Applications De Recherche Scientifique
1-[4-(3-methylphenoxy)butyl]piperidine has been used in scientific research to study the CNS, particularly its effects on dopamine and serotonin neurotransmitter systems. It has been shown to be a potent inhibitor of dopamine and serotonin reuptake, leading to increased levels of these neurotransmitters in the brain. This property makes it a useful tool for studying the role of these neurotransmitters in various neurological disorders such as depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-[4-(3-methylphenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-15-8-7-9-16(14-15)18-13-6-5-12-17-10-3-2-4-11-17/h7-9,14H,2-6,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPLLVVUKAYHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4842274.png)

![2,4-dichloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B4842295.png)
![3-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4842297.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B4842301.png)


![N-(4-fluorophenyl)-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4842330.png)
![methyl 4-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoate](/img/structure/B4842338.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)butanohydrazide](/img/structure/B4842352.png)
![N-[3-(1-azepanyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4842356.png)
![N-ethyl-4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4842365.png)
![ethyl 4-benzyl-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4842370.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4842373.png)